molecular formula C7H4ClIN2 B1624755 4-Amino-2-chloro-5-iodobenzonitrile CAS No. 380241-58-7

4-Amino-2-chloro-5-iodobenzonitrile

Cat. No.: B1624755
CAS No.: 380241-58-7
M. Wt: 278.48 g/mol
InChI Key: IKCXDJAYEOMPDI-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . It is widely used in various fields of research, including medicinal chemistry and materials science. This compound is known for its unique chemical structure, which includes an amino group, a chloro group, and an iodo group attached to a benzonitrile core.

Preparation Methods

The synthesis of 4-Amino-2-chloro-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of chloro and iodo groups to the benzene ring.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

4-Amino-2-chloro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-chloro-5-iodobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

4-Amino-2-chloro-5-iodobenzonitrile can be compared with other similar compounds, such as:

    2-Amino-5-chloro-3-iodobenzonitrile: Similar structure but different positions of the functional groups.

    4-Amino-2-chloro-3-iodobenzonitrile: Another isomer with different functional group positions.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

4-amino-2-chloro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXDJAYEOMPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448173
Record name 4-amino-2-chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380241-58-7
Record name 4-amino-2-chloro-5-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2-chlorobenzonitrile (5.0 g, 0.033 mol) and N-iodosuccinimide (8.28 g, 0.036 mol) in HOAc (35 mL) was stirred at RT overnight. A brown solid formed, which was collected by filtration, washed with hexanes, and dried in vacuo to afford 3.6 g (39%) of 4-amino-2-chloro-5-iodobenzonitrile (236) as a pale brown solid: MS (ESI) m/z=278.8 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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